molecular formula C16H16N2O2 B12512280 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B12512280
M. Wt: 268.31 g/mol
InChI Key: RLENEDMJAQCRNI-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features both a morpholine ring and a quinoline ring. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of a morpholine derivative with a quinoline derivative under specific reaction conditions. One common method might include:

    Starting Materials: Morpholine, 3-quinolinecarboxaldehyde

    Reaction Conditions: The reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is usually heated under reflux for several hours to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a quinoline alcohol derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, compounds with quinoline and morpholine rings can interact with various molecular targets, such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a quinoline ring.

    1-(Piperidin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the combination of the morpholine and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2

InChI Key

RLENEDMJAQCRNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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